Oxacyclotridecan-2-one, 13-methyl-
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Overview
Description
Oxacyclotridecan-2-one, 13-methyl- is a lactone, specifically a cyclic ester, with the molecular formula C12H22O2. . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclotridecan-2-one, 13-methyl- is synthesized through the Baeyer-Villiger oxidation of cyclododecanone. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to introduce an oxygen atom into the carbonyl group of cyclododecanone, resulting in the formation of the lactone .
Industrial Production Methods
In industrial settings, the production of oxacyclotridecan-2-one, 13-methyl- typically involves large-scale Baeyer-Villiger oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxacyclotridecan-2-one, 13-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Forms the corresponding alcohol.
Substitution: Results in substituted lactones with different functional groups.
Scientific Research Applications
Oxacyclotridecan-2-one, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of oxacyclotridecan-2-one, 13-methyl- involves its interaction with various molecular targets and pathways. As a lactone, it can act as a reactive intermediate in biochemical processes, potentially interacting with enzymes and other proteins. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Comparison with Similar Compounds
Similar Compounds
Oxacyclotetradecan-2-one, 14-methyl-: Another lactone with a similar structure but different chain length and properties.
Cyclododecanone: The precursor to oxacyclotridecan-2-one, 13-methyl-, used in its synthesis.
12-Hydroxydodecanoic acid lactone: A related lactone with different functional groups and applications.
Uniqueness
Oxacyclotridecan-2-one, 13-methyl- is unique due to its specific structure and reactivity, which make it suitable for a variety of applications in different fields. Its formation through the Baeyer-Villiger oxidation of cyclododecanone and its ability to undergo various chemical reactions further highlight its versatility and importance in scientific research .
Properties
CAS No. |
71736-24-8 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
13-methyl-oxacyclotridecan-2-one |
InChI |
InChI=1S/C13H24O2/c1-12-10-8-6-4-2-3-5-7-9-11-13(14)15-12/h12H,2-11H2,1H3 |
InChI Key |
FXQRCXMLOZUIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
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